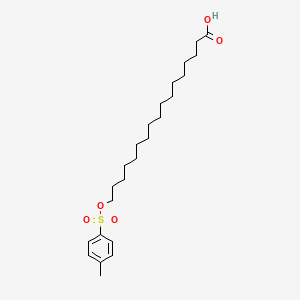

17-(Tosyloxy)heptadecanoic acid

Description

Properties

IUPAC Name |

17-(4-methylphenyl)sulfonyloxyheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5S/c1-22-17-19-23(20-18-22)30(27,28)29-21-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-24(25)26/h17-20H,2-16,21H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXKIEVCUXQWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372006 | |

| Record name | 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76298-42-5 | |

| Record name | 17-[(4-Methylbenzene-1-sulfonyl)oxy]heptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 17 Tosyloxy Heptadecanoic Acid and Its Precursors

Regioselective Functionalization Strategies for Long-Chain Aliphatic Chains

Introducing a hydroxyl group at the terminal (ω) position of a long aliphatic chain like that in heptadecanoic acid requires highly regioselective methods to overcome the chemical inertness of C-H bonds and the presence of numerous other secondary C-H bonds.

Biocatalysis has emerged as a powerful tool for the stereoselective hydroxylation of fatty acids. Cytochrome P450 monooxygenases, in particular, have demonstrated remarkable capability in catalyzing the hydroxylation of fatty acids with high regio- and enantioselectivity. rsc.orgillinois.edu Enzymes from the CYP153A family, for instance, are known to exhibit high selectivity for the terminal methyl group of long-chain fatty acids. nih.gov This approach offers a direct and often highly stereocontrolled route to ω-hydroxy fatty acids.

While biocatalytic methods are highly selective, chemical approaches are also being explored. One strategy involves the α-chlorination of the fatty acid followed by hydrolysis. For example, long-chain saturated fatty acids can be α-chlorinated using trichloroisocyanuric acid (TCCA) under solvent-free conditions, and the resulting α-chloro fatty acid can then be converted to the α-hydroxy fatty acid. utsouthwestern.edu Although this method targets the α-position, it showcases a chemical strategy for fatty acid hydroxylation. The development of chemical catalysts that can mimic the ω-hydroxylation activity of enzymes with high stereocontrol remains an active area of research.

| Enzyme Class | Substrate | Key Features |

| Cytochrome P450 (e.g., CYP153A) | Long-chain fatty acids | High regioselectivity for ω-position, stereocontrolled hydroxylation. |

| Fatty Acid Hydratases (FAHs) | Unsaturated fatty acids | Regioselective addition of water across a double bond to form a hydroxyl group. illinois.edu |

| Peroxygenases | Medium to long-chain fatty acids | Can hydroxylate at various positions, with some showing preference for α-hydroxylation. rsc.org |

Late-stage C-H functionalization aims to introduce functional groups into a molecule at a late step in the synthesis, avoiding the need for pre-functionalized starting materials. nih.gov For the synthesis of 17-hydroxyheptadecanoic acid, this would involve the direct oxidation of the terminal methyl group of a heptadecanoic acid derivative.

Catalytic systems based on transition metals like platinum, rhodium, and iron have shown promise in the selective oxidation of terminal C-H bonds in linear alkanes. illinois.edunih.gov The Shilov system, for example, utilizes platinum salts to achieve terminal hydroxylation of alkanes. nih.gov More recent developments have focused on bio-inspired manganese and iron catalysts that can perform C-H oxidation with improved selectivity. researchgate.net While challenges in catalyst turnover and selectivity in complex molecules remain, these methods offer a potentially more direct and atom-economical route to ω-hydroxy fatty acids.

| Catalyst System | Alkane Substrate | Selectivity |

| Platinum salts (Shilov-type) | Linear alkanes | Terminal C-H hydroxylation |

| Rhodium/Iridium complexes | Linear alkanes | Terminal C-H functionalization (e.g., borylation, carbonylation) |

| Bio-inspired Mn/Fe complexes | Linear alkanes | Can be tuned for primary C-H bond oxidation |

Optimized Tosylation Protocols for Long-Chain Alcohols

The conversion of the terminal hydroxyl group of 17-hydroxyheptadecanoic acid to a tosylate is a critical step. Optimization of this process is essential to ensure high yield and purity of the final product, 17-(tosyloxy)heptadecanoic acid.

The tosylation of an alcohol is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base. masterorganicchemistry.com The choice of solvent and base can significantly impact the reaction's efficiency. Pyridine is a commonly used base that also serves as a solvent, facilitating the reaction and neutralizing the HCl byproduct. libretexts.org

The reaction kinetics are influenced by the solvent's polarity. Polar aprotic solvents can accelerate the reaction compared to protic solvents. allresearchjournal.com Microwave-assisted synthesis has also been shown to be an effective method for the rapid and efficient acylation of alcohols, often without the need for a catalyst or base additives. masterorganicchemistry.com

A key challenge in the tosylation of hydroxy acids is the presence of the carboxylic acid group, which can be deprotonated by the base, potentially leading to side reactions or complicating the reaction workup. A chemoselective tosylation of the hydroxyl group in the presence of the carboxylic acid can be achieved by forming the O,O-dianion with a strong base like methyllithium (B1224462) before adding the tosylating agent. nih.govnih.gov

| Reaction Parameter | Effect on Tosylation |

| Solvent | Polar aprotic solvents generally increase the reaction rate. allresearchjournal.com |

| Base | Pyridine is commonly used to catalyze the reaction and neutralize HCl. Stronger bases may be needed for chemoselectivity in hydroxy acids. nih.govlibretexts.orgnih.gov |

| Temperature | Reactions are often run at or below room temperature to minimize side reactions. |

| Microwave Irradiation | Can significantly reduce reaction times and improve yields. masterorganicchemistry.com |

A common side reaction during tosylation with TsCl is the formation of the corresponding alkyl chloride. This occurs when the chloride ion, generated from TsCl, acts as a nucleophile and displaces the initially formed tosylate group. This is particularly prevalent in the presence of polar aprotic solvents that can solvate the cation and enhance the nucleophilicity of the chloride ion. nih.gov The choice of a non-nucleophilic base and careful control of reaction conditions can help to minimize this side reaction.

For bifunctional molecules like 17-hydroxyheptadecanoic acid, protecting group strategies may be necessary to prevent unwanted reactions at the carboxylic acid moiety. However, protecting-group-free syntheses are more desirable from a green chemistry perspective. researchgate.net The chemoselective approach using a strong base to form a dianion is one such strategy that avoids the need for protecting the carboxylic acid. nih.govnih.gov Another approach involves the regioselective mono-tosylation of diols, where catalysts like dibutyltin (B87310) oxide can be used to selectively tosylate one hydroxyl group over another, a principle that can be extended to hydroxy acids. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to reduce environmental impact.

The use of biocatalysts, such as cytochrome P450 enzymes, for the hydroxylation of the fatty acid precursor is a prime example of a green approach. rsc.orgillinois.edu These enzymatic reactions are typically performed in aqueous media under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction conditions, for instance in the α-chlorination of fatty acids utsouthwestern.edu or in the synthesis of fatty acid esters, significantly reduces volatile organic compound (VOC) emissions. rsc.org Water is also being explored as a green solvent for esterification reactions, although this requires the development of hydrophobic catalysts. google.com

Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. nih.govmt.com Continuous flow reactors provide better control over reaction parameters, leading to higher yields and selectivity, and can reduce reaction times from hours to minutes. nih.govmt.com This technology is well-suited for the synthesis of fatty acid derivatives and can contribute to a more sustainable manufacturing process. mt.com

Solvent-Free and Catalytic Methodologies

A primary focus of modern synthetic chemistry is the reduction or elimination of hazardous organic solvents and the use of catalysts to enhance reaction rates and selectivity under mild conditions. rsc.org

Catalyst-Free Tosylation in Water: A significant advancement is the development of catalyst-free tosylation methods conducted in water, particularly for lipophilic alcohols like 17-hydroxyheptadecanoic acid. researchgate.net Research has demonstrated that the tosylation of water-insoluble alcohols can be achieved effectively using tosyl chloride in water, with the insolubility of the reagents and products acting as a driving force for the reaction. researchgate.net The use of microwave assistance can dramatically shorten reaction times to mere minutes. researchgate.net This approach is exceptionally green, as the only waste product is a biodegradable aqueous solution of p-toluenesulfonic acid. researchgate.net

Metal-Based Catalysis: For reactions requiring catalytic activation, various metal-based systems offer mild and efficient alternatives. Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) has been shown to effectively catalyze the reaction between alcohols and toluenesulfonic acid anhydride. organic-chemistry.org This method proceeds under neutral and mild conditions, and the product purification is often simplified to short-column chromatography. organic-chemistry.org Another approach involves the use of indium as a catalyst for the sulfonylation of alcohols, which is notable for its efficiency with a range of substrates. organic-chemistry.org

Enzymatic Synthesis: Biocatalysis represents a frontier in green synthesis. Enzymes like lipases are used in the synthesis of long-chain fatty acid derivatives. nih.govchemsrc.com For instance, lipases can catalyze the synthesis of macrocyclic lactones from hydroxylated fatty acid methyl esters, such as the methyl ester of 17-hydroxyheptadecanoic acid. chemsrc.com Long-chain fatty acyl-CoA synthetases are another class of enzymes that catalytically activate fatty acids in two-step, ATP-dependent reactions, highlighting nature's approach to fatty acid functionalization. nih.gov

Solvent-Free Conditions: Performing reactions without a solvent offers clear advantages in reducing waste and simplifying work-up procedures. cmu.edu Chemoselective and scalable methods for the preparation of alkyl tosylates under solvent-free conditions have been developed, demonstrating the broad applicability of this strategy. nih.gov

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| On-Water Tosylation | Uses water as the reaction medium for lipophilic alcohols. | Catalyst-free; Microwave-assisted for speed. | Fast, environmentally friendly, biodegradable waste. | researchgate.net |

| Ytterbium Catalysis | Uses a Lewis acid catalyst for sulfonylation. | Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃). | Mild and neutral conditions, high yields, simple purification. | organic-chemistry.org |

| Solvent-Free Synthesis | Reaction is performed without a solvent medium. | Often involves heating of solid reagents. | Reduces solvent waste, simplifies purification. | cmu.edunih.gov |

| Enzymatic Synthesis | Utilizes enzymes for specific transformations. | Lipases, Long-chain fatty acyl-CoA synthetases. | High selectivity, mild conditions, biodegradable catalysts. | chemsrc.comnih.gov |

Atom Economy and Waste Reduction Strategies

Atom economy and waste reduction are central tenets of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize the generation of byproducts and waste streams.

Minimizing Solvent Waste: The production of pharmaceutical and specialty chemicals is a major source of organic waste, with solvents often comprising up to 80% of the total mass in a typical process. rsc.org Strategies that employ water as a solvent or eliminate solvents entirely are therefore highly impactful. researchgate.netcmu.edu The on-water tosylation method is a prime example of a process that significantly reduces hazardous waste. researchgate.net

| Strategy | Description | Impact on Waste Reduction | Reference |

|---|---|---|---|

| Use of Water as Solvent | Replacing traditional organic solvents with water for the reaction. | Eliminates hazardous organic solvent waste; the aqueous waste is often biodegradable. | researchgate.net |

| Solvent-Free Reactions | Conducting the synthesis in the absence of any solvent. | Completely eliminates solvent waste from the reaction step. | cmu.edunih.gov |

| Chromatography-Free Protocols | Designing reactions that produce a clean product, avoiding the need for chromatographic purification. | Saves large quantities of silica (B1680970) gel and elution solvents. | jchemlett.comorganic-chemistry.org |

| Controlled Reagent Addition | Slow or gradual addition of a key reagent (e.g., tosyl chloride) to the reaction mixture. | Minimizes side reactions and byproduct formation, leading to less waste and higher purity. | jchemlett.com |

Large-Scale Synthesis Considerations and Process Intensification for this compound

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of scalability, safety, cost-effectiveness, and throughput. Process intensification (PI) is a design philosophy that aims to create smaller, cleaner, and more energy-efficient processes. mdpi.comnih.gov

Reactive Distillation: For the synthesis of fatty acid derivatives, reactive distillation is a powerful PI technique. nih.gov This approach combines the chemical reaction and the separation of products in a single unit. For a tosylation reaction, this could potentially involve continuously removing a byproduct to drive the reaction to completion. The design of such a system, including optimizing parameters like feed stage and liquid holdup, can lead to higher yields and lower energy consumption compared to conventional batch processes. nih.gov

Intensified Energy Sources: The use of non-conventional energy sources like microwaves and ultrasound can be scaled to intensify production. researchgate.netresearchgate.net Ultrasound-assisted enzymatic reactions have demonstrated significantly higher yields and lower reaction times compared to conventional methods. researchgate.net Similarly, microwave-assisted synthesis can accelerate reactions from hours to minutes, offering a substantial increase in throughput for large-scale operations. researchgate.net

Systematic Process Synthesis: A systematic framework for process synthesis and intensification can be applied to the production of this compound. mdpi.com This involves creating a superstructure of possible process flows and using optimization algorithms to identify the most economically and environmentally favorable design. By analyzing factors such as internal flows and energy consumption, this approach can lead to intensified processes with smaller equipment and reduced energy requirements. mdpi.com

| Intensification Technique | Principle of Operation | Potential Benefit for this compound Synthesis | Reference |

|---|---|---|---|

| Reactive Distillation | Combines chemical reaction and product separation in one unit. | Could improve conversion and yield by continuously removing byproducts, reducing energy and capital costs. | mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Uses microwave energy for rapid and uniform heating of the reaction mixture. | Drastically reduces reaction times, increasing plant throughput and efficiency. | researchgate.net |

| Ultrasound-Assisted Synthesis | Uses acoustic cavitation to enhance mass transfer and reaction rates. | Increases reaction yields and reduces processing times, particularly for enzymatic or heterogeneous reactions. | researchgate.net |

| Phenomena-Based Synthesis | Designs processes based on fundamental physical and chemical phenomena to generate novel, intensified flowsheets. | Can lead to highly innovative and efficient process designs with significantly lower energy requirements. | mdpi.com |

Reaction Mechanisms and Chemical Transformations Involving 17 Tosyloxy Heptadecanoic Acid

Nucleophilic Substitution Reactions (SN1 and SN2) of the Tosylate Group

The tosylate group (–OTs) is a derivative of p-toluenesulfonic acid. Its effectiveness as a leaving group stems from the fact that the resulting tosylate anion is stabilized by resonance, delocalizing the negative charge over the sulfonyl group and the aromatic ring. This makes it a much weaker base and a more stable leaving group than the hydroxide (B78521) ion (OH⁻) it replaces. caymanchem.comnih.gov Consequently, the C-17 carbon of 17-(tosyloxy)heptadecanoic acid is an excellent electrophilic site for nucleophilic substitution reactions.

Given that the tosylate group is attached to a primary carbon, the predominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. However, since the C-17 is a methylene (B1212753) group (–CH₂–) and not a stereocenter, this inversion is not a factor in the product's stereochemistry. The unimolecular (SN1) mechanism, which involves the formation of a primary carbocation, is highly unfavorable and generally does not occur. fishersci.it

The primary nature of the electrophilic carbon in this compound allows for efficient SN2 reactions with a wide range of heteroatom nucleophiles. The general scheme involves the displacement of the tosylate group by the nucleophile to form a new C-Nu bond.

Oxygen Nucleophiles: Reaction with oxygen-based nucleophiles like alkoxides (RO⁻) or carboxylates (R'COO⁻) can be used to form ethers and esters, respectively. For example, reaction with sodium methoxide (B1231860) would yield 17-methoxyheptadecanoic acid. Water can also act as a nucleophile, particularly in ionizing solvents, to hydrolyze the tosylate back to the corresponding alcohol, 17-hydroxyheptadecanoic acid, though this is often a competing side reaction rather than the desired outcome. libretexts.org

Nitrogen Nucleophiles: Amines (primary, secondary, or ammonia) are effective nitrogen nucleophiles that react with this compound to produce 17-aminoheptadecanoic acid derivatives. The reaction with ammonia (B1221849) would yield the primary amine, while reaction with a primary amine like methylamine (B109427) would give a secondary amine. These reactions are crucial for introducing nitrogen-containing functionalities at the terminus of the fatty acid chain. youtube.com

Sulfur Nucleophiles: Thiols (RSH) and their conjugate bases, thiolates (RS⁻), are excellent nucleophiles and readily displace the tosylate group to form thioethers. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) would produce 17-mercaptoheptadecanoic acid.

Halide Nucleophiles: Halide ions (e.g., I⁻, Br⁻, Cl⁻) can also serve as nucleophiles to convert the tosylate into a 17-haloheptadecanoic acid. This provides an alternative route to functionalizing the terminal position. fishersci.it

The table below summarizes the expected products from the reaction of this compound with various nucleophiles via the SN2 mechanism.

| Nucleophile (Nu:) | Reagent Example | Product |

| Alkoxide | Sodium methoxide (NaOCH₃) | 17-methoxyheptadecanoic acid |

| Ammonia | Ammonia (NH₃) | 17-aminoheptadecanoic acid |

| Primary Amine | Methylamine (CH₃NH₂) | 17-(methylamino)heptadecanoic acid |

| Thiolate | Sodium hydrosulfide (NaSH) | 17-mercaptoheptadecanoic acid |

| Iodide | Sodium Iodide (NaI) | 17-iodoheptadecanoic acid |

One of the most significant reactions of ω-functionalized long-chain carboxylic acids like this compound is intramolecular cyclization. In this reaction, the two ends of the molecule react with each other. Specifically, the carboxylate group, formed by deprotonating the carboxylic acid with a non-nucleophilic base, can act as an internal oxygen nucleophile. google.comyoutube.com

This internal nucleophile attacks the electrophilic C-17 carbon, displacing the tosylate leaving group and forming a large cyclic ester known as a macrolide or macrolactone. In this case, the product would be an 18-membered ring lactone. This process is a key strategy in the synthesis of naturally occurring macrolides. caymanchem.com The reaction is typically carried out under high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.

Mechanism of Macrolactonization:

Deprotonation: A base (e.g., potassium carbonate) deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion.

Intramolecular SN2 Attack: The carboxylate anion attacks the C-17 carbon, leading to the formation of a cyclic tetrahedral intermediate.

Leaving Group Departure: The tosylate group is expelled, resulting in the formation of the stable macrolactone ring.

This reaction is a powerful tool, as demonstrated by the use of the parent compound, 17-hydroxyheptadecanoic acid, in the synthesis of various macrocyclic lactones. caymanchem.com

Elimination Reactions (E1 and E2) Leading to Unsaturated Heptadecenoic Acids

In addition to substitution, the tosylate group can also be removed through elimination reactions, which result in the formation of a carbon-carbon double bond. Since this compound is a primary tosylate, the bimolecular (E2) mechanism is the primary pathway for elimination. This reaction requires a strong, typically sterically hindered, base that preferentially removes a proton from the adjacent carbon (the β-carbon, C-16) rather than acting as a nucleophile at the α-carbon (C-17). organic-chemistry.orgyoutube.com The unimolecular (E1) pathway is not favored due to the instability of the primary carbocation intermediate that would need to form. youtube.com

Regioselectivity: The position of the newly formed double bond is determined by which β-proton is removed. In this compound, the tosylate group is on the terminal carbon (C-17). The only adjacent carbon with protons is C-16. Therefore, the E2 elimination is highly regioselective, exclusively forming the double bond between C-16 and C-17. The product of this reaction is heptadec-16-enoic acid . There are no other possible regioisomers.

Stereoselectivity: Stereoselectivity in elimination reactions typically refers to the preferential formation of either the E (trans) or Z (cis) isomer. However, since the double bond formed in heptadec-16-enoic acid is at the end of the chain (a terminal alkene), there are no E/Z isomers possible.

For primary tosylates like this compound, SN2 and E2 reactions are in direct competition. The outcome of the reaction—whether substitution or elimination is the major pathway—is highly dependent on the reaction conditions. youtube.comyoutube.comlibretexts.org

Nature of the Base/Nucleophile:

Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, N₃⁻) favor the SN2 pathway.

Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) favor the E2 pathway because their bulkiness impedes backside attack at the C-17 carbon, making it easier to abstract a proton from the less hindered C-16. libretexts.orgyoutube.com

Strong, unhindered bases/nucleophiles (e.g., OH⁻, OCH₃⁻) will give a mixture of both SN2 and E2 products.

Temperature: Elimination reactions are generally favored at higher temperatures. youtube.com The transition state for elimination has a higher entropy than that for substitution, making the elimination pathway more favorable as the temperature increases.

The following table illustrates how reaction conditions can be tuned to favor either substitution or elimination.

| Condition | Favored Pathway | Major Product |

| Sodium Azide (B81097) (NaN₃), moderate temp. | SN2 | 17-azidoheptadecanoic acid |

| Potassium tert-butoxide (t-BuOK), high temp. | E2 | Heptadec-16-enoic acid |

| Sodium Hydroxide (NaOH), high temp. | Mixture of SN2 and E2 | 17-hydroxyheptadecanoic acid and Heptadec-16-enoic acid |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Tosylate Position

The tosylate group at the C-17 position serves as an excellent leaving group, enabling various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki, Sonogashira, and Heck Couplings

Palladium catalysts are widely used to facilitate cross-coupling reactions with alkyl tosylates.

Suzuki Coupling: While less common for alkyl tosylates compared to aryl or vinyl halides, under specific conditions, the tosylate group can be coupled with boronic acids.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organic halide or triflate, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is conceivable that this compound could undergo a Sonogashira-type coupling with a terminal alkyne, although this is not a commonly reported transformation for alkyl tosylates.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While the classical Heck reaction involves aryl or vinyl halides, variations for alkyl electrophiles exist. An intramolecular Heck reaction could be envisioned if an alkene moiety were present elsewhere in the molecule.

Nickel- and Copper-Mediated Cross-Couplings

Nickel and copper catalysts offer alternative and sometimes more effective routes for cross-coupling reactions involving alkyl electrophiles.

Nickel-Catalyzed Cross-Couplings: Nickel catalysts are known to be effective for cross-coupling reactions of alkyl electrophiles, including tosylates, with various organometallic reagents such as Grignard reagents and boronic acids. nih.gov These reactions often proceed with high efficiency and functional group tolerance.

Copper-Mediated Cross-Couplings: Copper-catalyzed cross-coupling of alkyl tosylates with Grignard reagents is a practical method for forming C-C bonds. organic-chemistry.orgnih.gov These reactions often proceed via an SN2 mechanism with an inversion of configuration at the reaction center. organic-chemistry.orgnih.gov Copper can also mediate the coupling of organostannanes or boronic acids with amides. nih.gov

The following table summarizes the potential cross-coupling partners for this compound.

| Coupling Reaction | Catalyst | Coupling Partner |

| Suzuki | Palladium | Boronic Acid (R-B(OH)₂) |

| Sonogashira | Palladium/Copper | Terminal Alkyne (R-C≡CH) |

| Heck | Palladium | Alkene (R-CH=CH₂) |

| Nickel-catalyzed | Nickel | Grignard Reagent (R-MgX) or Boronic Acid |

| Copper-mediated | Copper | Grignard Reagent (R-MgX) |

Radical Reactions and Reductive Detosylation Strategies

The tosylate group can be removed through reductive processes, including those involving radical intermediates. Reductive detosylation can be achieved using various reducing agents, such as lithium aluminum hydride or samarium(II) iodide. These methods effectively replace the tosylate group with a hydrogen atom, yielding heptadecanoic acid. wikipedia.orgnih.govhmdb.ca

Derivatization for Prodrug Applications (Excluding dosage/administration)

The chemical handles on this compound, namely the carboxylic acid and the tosylate group, allow for its derivatization to create prodrugs. The carboxylic acid can be esterified or amidated with a promoiety that can be cleaved in vivo to release the active drug. For instance, it can be linked to a polyethylene (B3416737) glycol (PEG) chain to improve its pharmacokinetic properties. broadpharm.com The tosylate group can be displaced by a nucleophilic drug molecule, forming a stable ether or ester linkage that can be designed to be cleaved under specific physiological conditions. Such modifications can enhance the solubility, stability, and bioavailability of a parent drug molecule. For example, radiolabeled versions, such as with ¹¹C, have been synthesized for metabolic studies. nih.gov

Advanced Applications and Material Science Contributions of 17 Tosyloxy Heptadecanoic Acid

Building Block for Complex Organic Molecule Synthesis and Natural Product Analogues

The structure of 17-(tosyloxy)heptadecanoic acid, featuring a long hydrocarbon chain, is emblematic of many naturally occurring lipids and signaling molecules. Its utility as a synthetic precursor is primarily derived from the tosyloxy group, which is an excellent leaving group in nucleophilic substitution reactions, and the carboxylic acid, which can participate in esterification, amidation, and other condensation reactions.

Macrocyclic compounds, particularly large-ring lactones, are of significant interest due to their presence in a wide array of biologically active natural products and their use in the fragrance industry. nih.gov The synthesis of these macrocycles often relies on the intramolecular cyclization of long-chain ω-hydroxycarboxylic acids. caymanchem.com While 17-hydroxyheptadecanoic acid can be directly used for such lactonizations, its tosylated counterpart, this compound, offers an alternative and highly efficient pathway.

The synthesis of macrocyclic lactones from ω-tosyloxy alkanoic acids proceeds via an intramolecular nucleophilic substitution, where the carboxylate anion displaces the terminal tosyloxy group. This method can be particularly advantageous under certain reaction conditions, offering a powerful strategy for the construction of large ring systems that are otherwise challenging to synthesize due to unfavorable entropic factors. The general reaction involves the deprotonation of the carboxylic acid to form the carboxylate, which then acts as the intramolecular nucleophile.

A general representation of this cyclization is as follows: Deprotonation of the carboxylic acid followed by intramolecular Williamson ether synthesis-like reaction to form the macrocyclic lactone.

This strategy has been successfully employed for the synthesis of various macrocyclic lactones, demonstrating the versatility of ω-tosyloxy alkanoic acids as precursors. rsc.org The yields of such intramolecular cyclizations are dependent on several factors, including the ring size, the concentration of the substrate (high dilution conditions are often favored to minimize intermolecular polymerization), and the nature of the base and solvent used.

Functionalized lipids and phospholipids (B1166683) are crucial components of biological membranes and are increasingly utilized in the development of drug delivery systems, such as liposomes, and in the study of membrane biophysics. nih.gov this compound serves as an excellent starting material for the synthesis of modified lipids due to its bifunctionality.

The tosyloxy group can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional heads to the terminus of the fatty acid chain. For instance, reaction with an appropriate protected glycerol (B35011) derivative can lead to the formation of a lysophospholipid analogue, which can be further functionalized. Similarly, reaction with other nucleophiles can introduce reporter groups (e.g., fluorescent tags) or other functionalities.

The synthesis of complex phospholipids often involves a multi-step process where the fatty acid chains are attached to a glycerol backbone. nih.gov A general synthetic route to a functionalized phospholipid using a tosylated fatty acid could involve the following conceptual steps:

Displacement of the Tosylate: Reaction of this compound with a protected glycerol species or a suitable head group precursor.

Coupling to the Glycerol Backbone: The carboxylic acid end of the modified fatty acid can then be coupled to the free hydroxyl group of a lysophospholipid or a glycerol derivative.

Deprotection: Removal of any protecting groups to yield the final functionalized phospholipid.

This modular approach allows for the synthesis of a wide variety of phospholipids with tailored properties for specific applications in bionanotechnology and cell biology.

Polymer Chemistry and Engineering of Macromolecular Structures

The dual functionality of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer for the synthesis of functional polymers or as a chain-end functionalizing agent.

Long-chain dicarboxylic acids and diols are common monomers for the synthesis of polyesters and polyurethanes. This compound can be conceptually transformed into such monomers. For example, reduction of the carboxylic acid to an alcohol, followed by hydrolysis of the tosylate to another alcohol, would yield a diol. Conversely, displacement of the tosylate with a cyanide group, followed by hydrolysis, would produce a dicarboxylic acid.

More directly, the corresponding 17-hydroxyheptadecanoic acid can be used in polyesterification reactions. The kinetics of polyesterification have been extensively studied, and for uncatalyzed reactions, the process is typically found to be a third-order reaction. youtube.com For catalyzed polyesterifications, the reaction order is simplified, and the rate is dependent on the concentration of the catalyst. youtube.com

The incorporation of long-chain fatty acid derivatives into polyurethanes is also an active area of research, particularly with the aim of producing bio-based polymers. sigmaaldrich.com In a typical polyurethane synthesis, a diol or polyol is reacted with a diisocyanate. 17-Hydroxyheptadecanoic acid, obtainable from its tosylated precursor, can act as a chain extender or be incorporated into a polyester (B1180765) polyol for subsequent reaction with a diisocyanate.

The properties of the resulting polyesters and polyurethanes are influenced by the long aliphatic chain of the heptadecanoic acid moiety, which can impart flexibility, hydrophobicity, and potentially biodegradability to the polymer.

The reactive tosyloxy group makes this compound a prime candidate for polymer modification through grafting and cross-linking. Polymer grafting involves the attachment of polymer chains to a surface or to another polymer backbone, and it is a powerful technique for tailoring the surface properties of materials. youtube.com

In a "grafting to" approach, a polymer with a nucleophilic end-group can react with a surface that has been functionalized with this compound (immobilized via its carboxylic acid group). The tosyloxy group acts as an anchor point for the covalent attachment of the polymer chain.

Conversely, in a "grafting from" strategy, the molecule can be used to introduce an initiator site. For example, the tosyloxy group could be replaced by a nucleophile that is also an initiator for a polymerization reaction.

For cross-linking applications, a derivative of this compound could be synthesized to have two reactive groups capable of forming bridges between polymer chains. For instance, converting the carboxylic acid to a second tosyloxy group would create a bifunctional cross-linker.

Surface Modification and Nanotechnology Applications

The ability to form well-ordered thin films and to functionalize surfaces at the nanoscale is critical for many areas of modern technology, including biosensors, electronics, and medical implants. This compound, with its long alkyl chain and two distinct functional groups, is an excellent molecule for creating self-assembled monolayers (SAMs) and for the surface functionalization of nanoparticles.

SAMs are highly organized molecular assemblies that form spontaneously on the surface of a substrate. Long-chain alkanoic acids are known to form stable SAMs on various metal oxide surfaces. nih.gov The carboxylic acid group of this compound can anchor the molecule to a suitable substrate, such as stainless steel or alumina, forming a densely packed monolayer. The terminal tosyloxy groups would then be exposed at the surface of the monolayer, creating a highly reactive interface that can be further modified.

This reactive surface can be used to covalently attach biomolecules, polymers, or other functional moieties. This "bifunctional" approach is a powerful tool in the design of complex interfaces for a variety of applications. nih.gov For example, such a surface could be used to immobilize enzymes, antibodies, or DNA strands for biosensor applications.

In the realm of nanotechnology, this compound can be used to functionalize the surface of nanoparticles. researchgate.net The carboxylic acid can bind to the nanoparticle surface, while the terminal tosyloxy group provides a reactive handle for attaching targeting ligands, drugs, or imaging agents. This is particularly relevant for the development of targeted drug delivery systems and diagnostic tools.

The table below summarizes some of the potential applications and the role of the functional groups of this compound.

| Application Area | Role of Carboxylic Acid Group | Role of Tosyloxy Group | Potential Outcome |

| Macrocycle Synthesis | Acts as an intramolecular nucleophile (as carboxylate) | Excellent leaving group for cyclization | Formation of large-ring lactones |

| Functional Lipid Synthesis | Can be coupled to glycerol backbones or head groups | Can be displaced by nucleophiles to introduce functionality | Tailored phospholipids for drug delivery and membrane studies |

| Polymer Synthesis | Can be used in polyesterification or modified for polyurethane synthesis | Can be converted to other functional groups for monomer synthesis | Bio-based and functional polymers with specific properties |

| Surface Modification | Anchors the molecule to a substrate to form a SAM | Provides a reactive surface for further functionalization | Creation of tailored interfaces for biosensors and electronics |

| Nanotechnology | Binds to the surface of nanoparticles | Allows for the attachment of targeting or therapeutic agents | Functionalized nanoparticles for medical and diagnostic applications |

Fabrication of Self-Assembled Monolayers (SAMs) on Metal and Semiconductor Surfaces

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. The formation of SAMs typically requires a molecule with a specific head group that has a high affinity for the substrate and a tail group that dictates the surface properties of the monolayer. For instance, thiols are commonly used to form SAMs on gold surfaces, while silanes are used for silicon oxide surfaces.

Theoretically, this compound could be a precursor for synthesizing a molecule suitable for SAM formation. The tosyloxy group could be displaced by a nucleophile, such as a thiol-containing species, to introduce the necessary head group. However, no specific research has been found that details this synthetic route or the subsequent use of the resulting molecule in the fabrication of SAMs.

Functionalization of Nanoparticles and Nanomaterials

The functionalization of nanoparticles is a critical step in tailoring their properties for specific applications, such as in drug delivery, catalysis, and sensing. This process involves attaching ligands to the nanoparticle surface. Similar to the formation of SAMs, this often involves the reaction of a functional group on the ligand with the nanoparticle surface.

While long-chain carboxylic acids can be used to stabilize nanoparticles, the direct use of this compound for this purpose has not been documented. It is plausible that it could be modified to introduce a functional group that can bind to nanoparticles, but specific examples are not present in the available literature.

Development of Advanced Lubricants, Surfactants, and Emulsifiers

The long alkyl chain of this compound is a characteristic feature of many lubricants, surfactants, and emulsifiers. These molecules typically possess both a hydrophobic tail and a hydrophilic head group. The tosylate group in this compound is not typically a hydrophilic head group found in common surfactants. However, it could be chemically modified to introduce a more suitable hydrophilic group. Research into the synthesis of surfactants and emulsifiers often involves fatty acids and their derivatives, but specific studies employing this compound are absent.

Precursor in the Synthesis of Ionic Liquids and Phase-Transfer Catalysts

Ionic liquids are salts that are liquid at low temperatures and have a wide range of applications, including as solvents and catalysts. Phase-transfer catalysts facilitate the transfer of a reactant between two immiscible phases, thereby increasing the reaction rate. The synthesis of both often involves the quaternization of amines or phosphines with alkyl halides or other alkylating agents.

The tosyloxy group can act as an alkylating agent. Therefore, this compound could potentially be used to synthesize novel ionic liquids or phase-transfer catalysts with long alkyl chains. However, there is no specific information in the scientific literature to confirm its use in this capacity.

Spectroscopic Characterization and Structural Elucidation of 17 Tosyloxy Heptadecanoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 17-(tosyloxy)heptadecanoic acid. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

While specific NMR data for this compound is not extensively published, the expected chemical shifts can be inferred from the known spectra of heptadecanoic acid and the tosyl group. nih.govchemicalbook.com The long aliphatic chain of the heptadecanoic acid would exhibit characteristic signals in the ¹H NMR spectrum, with the methylene (B1212753) protons appearing as a complex multiplet in the upfield region. The protons of the methyl group at the end of the chain would appear as a triplet. The methylene group adjacent to the carboxylic acid and the one adjacent to the tosyl group would be deshielded and thus appear at a lower field.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum. nih.gov The carbon atom attached to the tosyloxy group would also be significantly downfield due to the electron-withdrawing nature of the tosyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (Tosyl) | ~2.4 | ~21 |

| Aromatic CH (Tosyl) | ~7.3 (d), ~7.7 (d) | ~127, ~130, ~133, ~145 |

| CH₂-O-Tosyl | ~4.0 (t) | ~70 |

| -(CH₂)₁₄- | ~1.2-1.6 (m) | ~25-30 |

| CH₂-COOH | ~2.3 (t) | ~34 |

| COOH | ~11-12 (br s) | ~180 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent methylene groups along the fatty acid chain, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This allows for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is crucial for connecting different parts of the molecule, for instance, showing the correlation between the protons on the aromatic ring of the tosyl group and the sulfonyl carbon, and the correlation between the methylene protons at position 16 and the carbon at position 17.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. researchgate.net While less critical for the linear chain of the fatty acid, it can help confirm the stereochemistry and conformation of more complex derivatives.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a specific reference standard of the analyte. nih.gov By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound in a sample can be accurately determined. This technique is valuable for quality control and for ensuring the integrity of research findings. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. nih.govlipidmaps.org This pattern provides valuable structural information. For this compound, fragmentation would likely occur at several key points:

Cleavage of the tosyl group : Loss of the tosyl group (C₇H₇SO₂) would result in a significant fragment ion.

Fragmentation of the fatty acid chain : The long alkyl chain can undergo fragmentation, leading to a series of ions separated by 14 Da (the mass of a CH₂ group). nih.gov

Decarboxylation : Loss of the carboxylic acid group (COOH) as CO₂ is another common fragmentation pathway for fatty acids.

By analyzing these fragmentation patterns, the structure of the molecule can be pieced together and confirmed. nih.govresearchgate.net

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. chemrxiv.org This accuracy allows for the calculation of the elemental composition, which can be used to confirm the molecular formula of this compound (C₂₄H₄₀O₅S).

Table 2: Theoretical and Observed Masses for this compound

| Ion | Molecular Formula | Theoretical m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | C₂₄H₄₁O₅S⁺ | 441.2675 | 441.2673 |

| [M+Na]⁺ | C₂₄H₄₀O₅SNa⁺ | 463.2494 | 463.2491 |

Note: The observed m/z values are hypothetical and would be determined experimentally.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. mdpi.comsciencepublishinggroup.commdpi.com

For this compound, the IR spectrum would show characteristic absorption bands for:

O-H stretch of the carboxylic acid, which appears as a broad band around 3000 cm⁻¹. mdpi.com

C-H stretches of the aliphatic chain, appearing just below 3000 cm⁻¹. mdpi.com

C=O stretch of the carboxylic acid, a strong band around 1710 cm⁻¹. nist.gov

S=O stretches of the sulfonate group, typically two strong bands around 1350 cm⁻¹ and 1175 cm⁻¹.

C-O stretch of the ester linkage, in the region of 1250-1000 cm⁻¹.

Aromatic C=C stretches from the tosyl group, in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar parts of the molecule, such as the C-C backbone and the aromatic ring. sciencepublishinggroup.comresearchgate.net The symmetric S=O stretch is often strong in the Raman spectrum. Conformational changes in the alkyl chain can also be studied using Raman spectroscopy. researchgate.net

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | ~1710 | ~1650 |

| Alkyl Chain | C-H stretch | 2960-2850 | 2960-2850 |

| Sulfonate | S=O asymmetric stretch | ~1350 | Weak |

| Sulfonate | S=O symmetric stretch | ~1175 | Strong |

| Aromatic Ring | C=C stretch | 1600-1450 | 1600-1450 |

By combining the data from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single, high-quality crystal. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously analyzed to construct a three-dimensional electron density map. From this map, the exact position of each atom in the molecule and the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, the expected structural characteristics can be inferred from studies on analogous long-chain fatty acids and alkyl sulfonates. nih.govnih.gov The molecule consists of three distinct parts: the carboxylic acid headgroup, the long C17 aliphatic chain, and the terminal tosyl group. In the solid state, such long-chain molecules typically arrange themselves in a highly ordered, lamellar (layered) fashion. This packing is driven by the segregation of the polar carboxyl and tosyl groups from the nonpolar aliphatic chains.

The 17-carbon chain is expected to adopt a nearly all-trans (zigzag) conformation to maximize van der Waals interactions and achieve dense packing. The crystal structures of other long-chain alkanes and their derivatives confirm this tendency. nih.govnih.gov The terminal tosyl group, with its bulky aromatic ring, would significantly influence the interlayer spacing and packing motif. Hydrogen bonding between the carboxylic acid moieties, likely forming dimeric pairs, would be a dominant feature, further stabilizing the crystal lattice. nih.gov

A hypothetical crystallographic analysis of this compound would yield a set of data similar to that presented in the illustrative table below. This data defines the unit cell—the fundamental repeating unit of the crystal—and provides metrics on the quality of the structural solution.

Table 1: Illustrative Crystallographic Data for this compound (Note: This data is hypothetical and serves as an example of typical parameters obtained from X-ray crystallographic analysis for a similar organic molecule.)

| Parameter | Value | Description |

| Empirical Formula | C₂₄H₄₀O₅S | The elemental composition of the molecule. |

| Formula Weight | 440.64 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | The symmetry operations that define the arrangement of molecules within the unit cell. |

| a (Å) | 5.50 | Unit cell dimension along the a-axis. |

| b (Å) | 7.80 | Unit cell dimension along the b-axis. |

| c (Å) | 55.00 | Unit cell dimension along the c-axis, expected to be long due to the aliphatic chain. |

| α (°) | 90 | Angle of the unit cell. |

| β (°) | 95.0 | Angle of the unit cell. |

| γ (°) | 90 | Angle of the unit cell. |

| Volume (ų) | 2352.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-Fit (GoF) | ~ 1.0 | An indicator of the quality of the structural refinement. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. Circular Dichroism (CD) is the most prominent of these methods, measuring the difference in absorption of the two polarization states as a function of wavelength. wikipedia.org This phenomenon is exclusively observed in chiral molecules—those that are non-superimposable on their mirror images. quora.comphotophysics.com Therefore, CD spectroscopy is an exceptionally powerful tool for assigning the absolute configuration of stereocenters and studying the conformational properties of chiral molecules in solution.

The applicability of CD spectroscopy to this compound is conditional. In its standard form, the molecule is achiral as it lacks any stereogenic centers. The carbon chain is a simple, unbranched alkane, and neither the carboxylic acid nor the tosyl group introduces chirality. Consequently, a solution of pure this compound would not produce a CD signal.

However, CD spectroscopy could become a relevant analytical tool under specific circumstances:

Chiral Derivatization: If this compound were chemically modified to introduce a chiral center, for instance, by esterification of the carboxylic acid with a chiral alcohol, the resulting derivative would be chiral and thus CD-active.

Induced Circular Dichroism (ICD): An achiral molecule can be induced to give a CD signal when it binds to a chiral environment or becomes part of a larger, ordered chiral supramolecular assembly. synchrotron-soleil.fr For example, if this compound were to form a complex with a chiral host molecule like a cyclodextrin (B1172386) or a protein, its electronic transitions could be perturbed in a chiral manner, leading to an observable ICD spectrum. nih.govresearchgate.net This effect has been documented for fatty acids interacting with proteins, where the binding event induces a conformational change that results in a measurable CD signal. nih.gov

The data from a CD experiment is typically plotted as wavelength versus the difference in absorbance (ΔA) or, more commonly, molar ellipticity ([θ]), which normalizes for concentration and path length.

Table 2: Conceptual Data Representation for a Chiral Derivative of this compound (Note: This table is purely illustrative to show the format of CD spectral data.)

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Band Description |

| 280 | +500 | Positive Cotton effect (n→π* transition) |

| 265 | 0 | Zero crossover |

| 250 | -1200 | Negative Cotton effect (π→π* transition) |

| 230 | +800 | Positive Cotton effect |

Computational Chemistry and Theoretical Studies on 17 Tosyloxy Heptadecanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and reactivity of molecules like 17-(tosyloxy)heptadecanoic acid. By calculating the electron density, various molecular properties can be predicted.

Molecular orbital (MO) theory provides insights into the chemical reactivity and electronic transitions of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to the frontier molecular orbital theory, which governs many chemical reactions. acs.org

For this compound, the HOMO is expected to be localized on the p-toluenesulfonate (tosyl) group, specifically on the oxygen atoms and the aromatic ring. This region, being electron-rich, is susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the sulfur atom of the tosyl group and the adjacent carbon atom of the heptadecanoic acid chain. This electron-deficient site is the primary target for nucleophilic attack, a key step in many reactions involving tosylates. masterorganicchemistry.com

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In the context of nucleophilic substitution, the interaction between the nucleophile's HOMO and the tosylate's LUMO is the governing factor. libretexts.org

Table 1: Hypothetical Frontier Orbital Energies for this compound and Related Compounds (Calculated using DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -7.2 | -0.8 | 6.4 |

| Heptadecanoic acid | -8.5 | 1.2 | 9.7 |

| p-Toluenesulfonyl chloride | -7.8 | -1.5 | 6.3 |

Note: These values are illustrative and based on typical DFT calculation results for similar molecules.

The tosyl group is an excellent leaving group, and this compound is expected to readily undergo nucleophilic substitution reactions (SN2). masterorganicchemistry.com DFT can be employed to model the transition state of such reactions. For an SN2 reaction, the transition state would involve the incoming nucleophile forming a partial bond with the carbon atom attached to the tosyl group, while the carbon-oxygen bond of the tosylate is partially broken. nih.gov

Computational studies on the hydrolysis of sulfonate esters have explored both concerted (one-step) and stepwise (two-step) mechanisms. rsc.orgacs.org For a primary alkyl tosylate like this compound, a concerted SN2 mechanism is generally favored. nih.gov Transition state calculations would reveal a single energy barrier corresponding to the pentacoordinate carbon intermediate. The geometry and energy of this transition state provide critical information about the reaction kinetics.

Molecular Dynamics (MD) Simulations of Conformational Landscapes

Molecular dynamics (MD) simulations can model the dynamic behavior of this compound, providing insights into its conformational flexibility and the influence of its environment.

The long heptadecanoic acid chain can adopt numerous conformations due to rotation around its carbon-carbon single bonds. MD simulations can explore the potential energy surface to identify low-energy conformers and the barriers between them. chemrxiv.org The extended, all-trans conformation is generally the lowest in energy in the gas phase, but other folded or bent conformations are also accessible.

The surrounding solvent significantly influences the conformational preferences of this compound. In a nonpolar solvent, the molecule might favor more folded conformations to maximize intramolecular van der Waals interactions.

In an aqueous environment, the behavior is more complex. The carboxylic acid head is hydrophilic, while the long alkyl chain and the tosyl group are hydrophobic. This amphipathic nature would lead to specific orientations at interfaces, such as the air-water interface or within lipid bilayers. rsc.orgnih.gov MD simulations in water would likely show the carboxylic acid group forming hydrogen bonds with water molecules, while the hydrophobic tail minimizes its contact with water, potentially through aggregation or insertion into a hydrophobic environment. researchgate.net

Table 2: Hypothetical End-to-End Distance of the Heptadecanoic Chain in Different Solvents from MD Simulations

| Solvent | Average End-to-End Distance (Å) | Predominant Conformation |

| Vacuum | 20.5 | Extended |

| Hexane | 18.2 | Partially Folded |

| Water | 15.8 | Collapsed/Globular |

Note: These values are illustrative, based on general trends observed for long-chain alkanes in different environments.

Docking and Molecular Modeling Studies of Receptor Interactions (Excluding dosage/administration)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com Given its nature as a long-chain fatty acid derivative, this compound could potentially interact with fatty acid binding proteins (FABPs) or other lipid-binding proteins. nih.govjcu.edu

A docking study would involve placing the this compound molecule into the binding site of a target protein. The long alkyl chain would likely occupy a hydrophobic tunnel or pocket within the protein, stabilized by van der Waals interactions. The polar carboxylic acid head and the tosyl group could form specific hydrogen bonds or electrostatic interactions with polar amino acid residues at the entrance or within the binding site. researchgate.netmdpi.com Such studies can provide hypotheses about the binding mode and affinity of the molecule to various receptors. biorxiv.org

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly DFT, can be used to predict spectroscopic parameters, which can then be compared with experimental data for structural verification. nih.govacs.org

For this compound, one could calculate the theoretical infrared (IR) spectrum. The calculations would predict characteristic vibrational frequencies for its functional groups, such as the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonate group, and the C-H stretches of the alkyl chain. wiley.comnumberanalytics.comlibretexts.org

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3500-3300 |

| Carboxylic Acid | C=O stretch | 1720-1700 |

| Tosyl Group | Asymmetric S=O stretch | 1375-1350 |

| Tosyl Group | Symmetric S=O stretch | 1180-1160 |

| Alkyl Chain | C-H stretch | 2950-2850 |

Note: These are typical ranges for these functional groups and would be refined by specific DFT calculations.

Future Directions and Emerging Research Opportunities for 17 Tosyloxy Heptadecanoic Acid

Integration into Advanced Functional Materials and Next-Generation Nanotechnology

The amphiphilic nature of 17-(tosyloxy)heptadecanoic acid makes it an ideal candidate for the synthesis of novel functional materials and for applications in nanotechnology. Future research could focus on its use in creating sophisticated polymers and self-assembled systems.

Synthesis of Functional Polymers: The terminal tosyloxy group can be displaced by a variety of nucleophiles to introduce different functionalities at the end of the fatty acid chain. This allows for the synthesis of telechelic polymers with specific end-groups. For instance, reaction with a di-functional monomer could initiate a polymerization process, leading to polyesters or polyamides with a long-chain fatty acid incorporated into the polymer backbone. This could impart unique properties such as hydrophobicity, flexibility, and biocompatibility to the resulting polymers. Research in this area could explore the synthesis of functional poly(α-hydroxyl acid)s (PAHAs), which are important biocompatible and biodegradable polymers. acs.org The incorporation of the C17 chain could modulate the physical and mechanical properties of these polymers for various biomedical applications.

Self-Assembled Monolayers (SAMs) and Surface Modification: The carboxylic acid group of this compound can anchor the molecule to various substrates, while the terminal tosyloxy group provides a reactive site for further functionalization. This makes it a promising candidate for the formation of self-assembled monolayers (SAMs) on surfaces like metal oxides. acs.orgprinceton.edu These SAMs could be used to create surfaces with tailored properties, such as controlled wettability, biocompatibility, or for the immobilization of biomolecules. Future work could explore the use of these SAMs in biosensors, medical implants, and as low surface energy coatings. acs.org The ability to create superhydrophobic surfaces using long-chain carboxylic acids on nanoparticles further highlights the potential in this area. acs.org

Nanoparticle Functionalization: The compound can be used to functionalize the surface of nanoparticles, creating core-shell structures with a hydrophobic fatty acid layer and a reactive outer shell. This could be particularly useful in the development of drug delivery systems, where the lipid core can encapsulate hydrophobic drugs, and the surface can be modified with targeting ligands. acs.orgnih.govresearchgate.netmdpi.com

A summary of potential applications in materials science is presented in the table below.

| Application Area | Potential Role of this compound | Desired Outcome |

| Functional Polymers | Monomer or initiator for polymerization | Biocompatible and biodegradable polymers with tailored properties. |

| Self-Assembled Monolayers | Building block for creating functional surfaces | Surfaces with controlled wettability and biocompatibility for biosensors and implants. |

| Nanoparticle Functionalization | Surface modifier for nanoparticles | Targeted drug delivery systems and advanced composite materials. |

Development of Novel Catalytic Transformations and Sustainable Synthesis Routes

The reactivity of the tosyloxy group also lends itself to the development of new catalytic reactions and more sustainable synthetic pathways.

Catalytic Coupling Reactions: this compound can serve as a substrate in various catalytic cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This would allow for the synthesis of a wide range of complex molecules with a long alkyl chain. Research could focus on developing new catalytic systems that are efficient for these types of long-chain substrates.

Sustainable Synthesis: There is a growing demand for the use of renewable feedstocks in chemical synthesis. magtech.com.cn Fatty acids are a key class of renewable resources. magtech.com.cn Developing sustainable methods for the tosylation of fatty acids and their subsequent conversion into value-added products is an important research direction. This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions. mdpi.com Furthermore, research into the catalytic transformation of functionalized carboxylic acids using novel metal complexes could provide more efficient routes to a variety of derivatives. nih.govnih.gov

Exploration of Untapped Biological Applications and Pharmacological Targets (Excluding dosage/administration)

While this compound itself is not expected to have significant biological activity, it serves as a crucial precursor for the synthesis of biologically active molecules.

Synthesis of Bioactive Lipids: The compound can be used to synthesize a variety of modified fatty acids and lipids with potential therapeutic applications. For example, the tosyloxy group can be replaced with azide (B81097) or alkyne functionalities, which can then be used in "click chemistry" to attach complex moieties like peptides, carbohydrates, or fluorescent probes. This could lead to the development of novel lipid-based drugs or diagnostic agents. The synthesis of functionalized lipids for the fabrication of lipidic cubic-phase biomaterials is a promising area of research. nih.govresearchgate.net

Radiolabeled Tracers for PET Imaging: A significant emerging application is in the field of radiochemistry. The tosyloxy group can be readily displaced by a fluoride-18 (¹⁸F) ion, a commonly used positron-emitting radionuclide. This allows for the synthesis of ¹⁸F-labeled fatty acid analogues for use as tracers in Positron Emission Tomography (PET) imaging. These tracers can be used to study fatty acid metabolism in various organs, such as the heart and tumors. nih.govyoutube.comnih.govnih.gov The synthesis of 17-[¹¹C]-heptadecanoic acid has already been reported for measuring myocardial fatty acid metabolism, highlighting the interest in terminally labeled long-chain fatty acids. nih.gov

Targeted Drug Delivery: The long fatty acid chain can be incorporated into drug delivery systems like liposomes or solid lipid nanoparticles to improve drug loading and bioavailability. acs.orgnih.govmdpi.comnih.gov The reactive tosyloxy group allows for the attachment of targeting ligands to the surface of these delivery systems, enabling them to specifically bind to and deliver drugs to cancer cells or other diseased tissues.

Research directions in this area are summarized in the following table.

| Research Area | Synthetic Utility of this compound | Potential Outcome |

| Bioactive Lipids | Precursor for modified fatty acids and lipids. | Novel lipid-based therapeutics and diagnostic tools. |

| PET Imaging | Precursor for ¹⁸F-labeled fatty acid analogues. | Non-invasive imaging of fatty acid metabolism in disease. |

| Targeted Drug Delivery | Component of and for functionalizing lipid-based nanocarriers. | Enhanced efficacy and reduced side effects of therapeutic agents. |

Addressing Research Gaps and Challenges in Functionalized Fatty Acid Chemistry

While the potential is vast, there are several challenges and research gaps that need to be addressed to fully exploit the capabilities of this compound.

Scalability of Synthesis: Developing cost-effective and scalable methods for the synthesis of this compound is crucial for its widespread application. Current methods may rely on expensive reagents or require multiple steps, limiting its availability for large-scale research and industrial use.

Purification of Amphiphilic Derivatives: The purification of amphiphilic molecules like this compound and its derivatives can be challenging due to their tendency to form micelles or aggregates. rsc.orgresearchgate.net Developing efficient and robust purification techniques is essential to obtain high-purity materials for specific applications, especially in the pharmaceutical field. mdpi.com

Chemoselectivity in Reactions: Achieving high chemoselectivity in reactions involving the tosyloxy group without affecting the carboxylic acid functionality (and vice-versa) can be a synthetic challenge. elsevierpure.com Research into orthogonal protection strategies and selective catalysts is needed to overcome this hurdle.

Design and Synthesis of Multi-Functional Derivatives for Targeted Applications

The future of functionalized fatty acids lies in the creation of multi-functional molecules with precisely tailored properties for specific applications.

Multi-Functional Surface Coatings: By combining the properties of the long alkyl chain with other functional groups, it is possible to design coatings that are not only hydrophobic but also have other properties like being antimicrobial, anti-fouling, or self-healing. researchgate.netresearchgate.netulprospector.com

Theranostic Agents: A particularly exciting area is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. Using this compound as a scaffold, one could attach a therapeutic agent, a targeting moiety, and a diagnostic probe (e.g., a fluorophore or a radionuclide). This would allow for the simultaneous visualization of drug delivery and therapeutic response.

Molecular Probes for Biological Studies: The synthesis of derivatives of this compound containing environmentally sensitive fluorophores or other reporter groups could provide powerful tools for studying lipid-protein interactions, membrane dynamics, and other biological processes involving fatty acids.

Q & A

Q. What are the recommended methods for synthesizing 17-(Tosyloxy)heptadecanoic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves the tosylation of heptadecanoic acid at the 17-position using p-toluenesulfonyl chloride (tosyl chloride) under anhydrous conditions. Key steps include:

Activation : Dissolve heptadecanoic acid in a dry aprotic solvent (e.g., dichloromethane or THF) with a base (e.g., pyridine or triethylamine) to deprotonate the hydroxyl group.

Tosylation : Add tosyl chloride dropwise at 0–5°C to minimize side reactions. Stir for 12–24 hours at room temperature.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Characterization should include ¹H/¹³C NMR to confirm the tosyl group integration and mass spectrometry (MS) for molecular weight verification .

Safety Note : Use gloves, eye protection, and fume hoods due to the corrosive nature of tosyl chloride and potential skin/eye irritation risks .

Q. What safety precautions are critical when handling this compound in experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during bulk transfers .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .

- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area away from oxidizing agents .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in enzyme inhibitor design?

- Methodological Answer : The tosyloxy group serves as a versatile leaving group for nucleophilic substitution reactions. Applications include:

- Drug Design : Introduce functional groups (e.g., amines, thiols) to create analogs targeting enzymes like DNA polymerase κ. For example, replace the tosyl group with a heterocyclic moiety to mimic natural substrates .

- Probe Synthesis : Radiolabel the compound with isotopes (e.g., ¹⁸F) for PET imaging studies of fatty acid metabolism, as demonstrated with similar iodinated heptadecanoic acid derivatives .

Experimental Tip : Optimize reaction conditions (solvent polarity, temperature) to control substitution regioselectivity. Monitor progress via TLC or HPLC .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound post-synthesis?

- Methodological Answer :

Q. How does the introduction of a tosyloxy group influence the physicochemical properties of heptadecanoic acid?

- Methodological Answer : The tosyloxy group increases hydrophobicity and steric bulk, altering:

- Solubility : Reduced aqueous solubility compared to the parent acid; prefers organic solvents (e.g., DMSO, chloroform).

- Reactivity : Enhanced electrophilicity at the 17-position, enabling conjugation with nucleophiles (e.g., amines in peptide linkages) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres for long-term stability .

Experimental Validation : Compare partition coefficients (logP) via shake-flask method and assess hydrolysis kinetics at varying pH .

Data Contradictions and Resolution

- Safety Data Variability : and classify the compound as a skin/eye irritant (Category 2), while lacks detailed toxicological data. Recommendation : Assume worst-case hazards and adhere to GHS Category 2 precautions .

- Synthetic Yields : Yields for tosylation reactions may vary (50–85%) depending on solvent purity and moisture control. Resolution : Use molecular sieves during reactions and optimize stoichiometry (1:1.2 acid:tosyl chloride) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.